molecular formula C5H13ClN2S B3051441 (Tetrahydro-2H-thiopyran-4-yl)hydrazine hydrochloride CAS No. 337359-79-2

(Tetrahydro-2H-thiopyran-4-yl)hydrazine hydrochloride

Cat. No.: B3051441
CAS No.: 337359-79-2
M. Wt: 168.69 g/mol
InChI Key: GKVKKLXPZUFGAC-UHFFFAOYSA-N
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Description

(Tetrahydro-2H-thiopyran-4-yl)hydrazine hydrochloride (CAS: 194543-22-1) is a heterocyclic organic compound with the molecular formula C₅H₁₃ClN₂OS (molecular weight: 152.62 g/mol). It consists of a six-membered tetrahydrothiopyran ring (sulfur-containing cyclohexane analog) substituted with a hydrazine group at the 4-position, stabilized as a hydrochloride salt. This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactivity in forming nitrogen-containing heterocycles, such as pyrazoles and pyridazines .

Key properties include:

  • Purity: ≥95% (typical commercial grade)
  • Storage: Requires protection from light and moisture under inert atmospheres .
  • Hazards: Causes eye irritation (H319) but lacks comprehensive toxicological data .

Properties

IUPAC Name

thian-4-ylhydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2S.ClH/c6-7-5-1-3-8-4-2-5;/h5,7H,1-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVKKLXPZUFGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626697
Record name (Thian-4-yl)hydrazine--hydrogen chloride (1/1)
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Molecular Weight

168.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374652-09-1, 337359-79-2
Record name Hydrazine, (tetrahydro-2H-thiopyran-4-yl)-, hydrochloride (1:2)
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Record name (Thian-4-yl)hydrazine--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID90626697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (thian-4-yl)hydrazine hydrochloride
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Preparation Methods

The synthesis of (Tetrahydro-2H-thiopyran-4-yl)hydrazine hydrochloride involves several steps. One common method includes the reaction of tetrahydro-2H-thiopyran with hydrazine in the presence of hydrochloric acid. The reaction conditions typically involve heating the reactants under reflux to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

(Tetrahydro-2H-thiopyran-4-yl)hydrazine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

(Tetrahydro-2H-thiopyran-4-yl)hydrazine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (Tetrahydro-2H-thiopyran-4-yl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine Dihydrochloride (CAS: 1315365-54-8)

  • Molecular Formula : C₆H₁₄N₂O·2HCl
  • Key Differences :
    • Replaces the sulfur atom in the thiopyran ring with oxygen (pyran ring).
    • Contains an additional methyl group on the hydrazine moiety.
    • Exists as a dihydrochloride salt, enhancing solubility in polar solvents but increasing hygroscopicity .
  • Applications : Used in combinatorial chemistry for drug discovery, leveraging its enhanced solubility for high-throughput reactions .

1-(Tetrahydro-2H-thiopyran-4-yl)piperazine Dihydrochloride Hydrate (CAS: N/A)

  • Molecular Formula : C₉H₁₈N₂S·2HCl·H₂O
  • Key Differences :
    • Replaces the hydrazine group with a piperazine ring, introducing two amine groups.
    • Dihydrochloride hydrate form improves stability but may reduce thermal decomposition resistance compared to anhydrous forms .
  • Applications : Explored in CNS drug development due to piperazine’s affinity for neurotransmitter receptors .

4-Aminotetrahydro-2H-thiopyran 1,1-Dioxide Hydrochloride (CAS: 116529-31-8)

  • Molecular Formula: C₅H₁₀ClNO₂S
  • Key Differences :
    • Features a sulfone group (two oxygen atoms bonded to sulfur) instead of a thioether.
    • Increased polarity and oxidation state enhance hydrogen-bonding capacity, affecting solubility and reactivity .
  • Applications : Utilized in sulfonamide-based drug synthesis, particularly for antibiotics and protease inhibitors .

Structural and Functional Group Analysis

Compound Name Core Ring Functional Groups Salt Form Key Applications
(Tetrahydro-2H-thiopyran-4-yl)hydrazine HCl Thiopyran Hydrazine Hydrochloride Heterocycle synthesis
((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine·2HCl Pyran Hydrazine, Methyl Dihydrochloride Drug discovery
1-(Tetrahydro-2H-thiopyran-4-yl)piperazine·2HCl·H₂O Thiopyran Piperazine Dihydrochloride CNS therapeutics
4-Aminotetrahydro-2H-thiopyran 1,1-dioxide HCl Thiopyran sulfone Amine, Sulfone Hydrochloride Sulfonamide drugs

Biological Activity

(Tetrahydro-2H-thiopyran-4-yl)hydrazine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article aims to compile and analyze the available data on the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by its unique thiopyran ring structure, which contributes to its biological activity. The molecular formula is C6H12ClN3S, and it features a hydrazine moiety that is critical for its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Antimicrobial Activity : It has shown promising results against various microbial strains, potentially through disruption of cell wall synthesis or interference with metabolic processes.
  • Antiviral Properties : Research indicates that derivatives of thiopyran compounds exhibit antiviral activities against herpesviruses, suggesting potential applications in treating viral infections.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound and related compounds.

Study Biological Activity Tested Strains/Conditions Results
Łączkowski et al. (2016) AntifungalCandida spp.MIC = 0.015–7.81 µg/ml
Patent US20050032855A1 AntiviralHerpes simplex virus types 1 & 2EC50 values = 0.060–0.100 µM
Łączkowski et al. (2016) AnticonvulsantMouse modelsSignificant anticonvulsant activity without motor impairment

Case Studies

  • Antifungal Activity : In a study examining antifungal properties, derivatives incorporating the tetrahydrothiopyran moiety exhibited significant activity against clinical isolates of Candida spp., with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like nystatin .
  • Antiviral Efficacy : A patent revealed that certain derivatives of (Tetrahydro-2H-thiopyran-4-yl)hydrazine demonstrate high efficacy against herpesviruses, with low effective concentrations indicating potential for therapeutic use in herpesvirus infections .
  • Anticonvulsant Effects : Research has indicated that compounds with the tetrahydrothiopyran structure possess anticonvulsant properties in animal models, suggesting a mechanism that does not impair motor coordination while providing seizure control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Tetrahydro-2H-thiopyran-4-yl)hydrazine hydrochloride
Reactant of Route 2
(Tetrahydro-2H-thiopyran-4-yl)hydrazine hydrochloride

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